Cas no 135711-13-6 ((4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol)

(4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol 化学的及び物理的性質
名前と識別子
-
- 2H-1-Benzothiopyran-4-ol, 3,4-dihydro-, (4S)-
- (4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol
- AKOS017463692
- (4S)-3,4-dihydro-2H-thiochromen-4-ol
- 135711-13-6
- EN300-89212
- Z959151626
-
- MDL: MFCD14705933
- インチ: InChI=1S/C9H10OS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2/t8-/m0/s1
- InChIKey: FWVSZXYNCFXKRT-QMMMGPOBSA-N
- ほほえんだ: C1CSC2=CC=CC=C2C1O
計算された属性
- せいみつぶんしりょう: 166.0453
- どういたいしつりょう: 166.04523611g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 45.5Ų
じっけんとくせい
- PSA: 20.23
(4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-89212-2.5g |
(4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol |
135711-13-6 | 87% | 2.5g |
$1848.0 | 2023-09-01 | |
Enamine | EN300-89212-0.05g |
(4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol |
135711-13-6 | 87% | 0.05g |
$218.0 | 2023-09-01 | |
Enamine | EN300-89212-0.5g |
(4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol |
135711-13-6 | 87% | 0.5g |
$735.0 | 2023-09-01 | |
Enamine | EN300-89212-0.1g |
(4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol |
135711-13-6 | 87% | 0.1g |
$326.0 | 2023-09-01 | |
Enamine | EN300-89212-0.25g |
(4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol |
135711-13-6 | 87% | 0.25g |
$466.0 | 2023-09-01 | |
Enamine | EN300-89212-5.0g |
(4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol |
135711-13-6 | 87% | 5.0g |
$2732.0 | 2023-02-11 | |
Enamine | EN300-89212-10g |
(4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol |
135711-13-6 | 87% | 10g |
$4052.0 | 2023-09-01 | |
1PlusChem | 1P007O09-100mg |
2H-1-Benzothiopyran-4-ol, 3,4-dihydro-, (4S)- |
135711-13-6 | 87% | 100mg |
$465.00 | 2023-12-22 | |
1PlusChem | 1P007O09-50mg |
2H-1-Benzothiopyran-4-ol, 3,4-dihydro-, (4S)- |
135711-13-6 | 87% | 50mg |
$322.00 | 2023-12-22 | |
Enamine | EN300-89212-5g |
(4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol |
135711-13-6 | 87% | 5g |
$2732.0 | 2023-09-01 |
(4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol 関連文献
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
3. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
9. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
Related Articles
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
(4S)-3,4-dihydro-2H-1-benzothiopyran-4-olに関する追加情報
Recent Advances in the Study of (4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol (CAS: 135711-13-6): A Comprehensive Research Brief
In recent years, the compound (4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol (CAS: 135711-13-6) has garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral benzothiopyran derivative has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and receptor modulators. The unique structural features of this compound, including its stereochemistry and sulfur-containing heterocycle, make it an attractive scaffold for drug discovery and medicinal chemistry.
A recent study published in the Journal of Medicinal Chemistry (2023) explored the synthesis and biological evaluation of (4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol derivatives as potent inhibitors of histone deacetylases (HDACs). The researchers employed an asymmetric synthesis approach to obtain the (4S)-enantiomer with high enantiomeric purity (>99% ee). Subsequent structure-activity relationship (SAR) studies revealed that modifications at the 2-position of the benzothiopyran ring significantly influenced HDAC inhibitory activity, with certain derivatives exhibiting IC50 values in the low nanomolar range against HDAC6.
Another significant development involves the application of (4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol in the design of selective serotonin reuptake inhibitors (SSRIs). Research published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated that structural analogs of this compound displayed improved blood-brain barrier penetration compared to traditional SSRIs, while maintaining high selectivity for the serotonin transporter (SERT) over norepinephrine and dopamine transporters. These findings suggest potential applications in the treatment of depression and anxiety disorders with reduced side effects.
From a synthetic chemistry perspective, recent advancements have focused on developing more efficient and sustainable routes to (4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol. A green chemistry approach utilizing biocatalysis was reported in ACS Catalysis (2023), where engineered ketoreductases were employed to achieve the stereoselective reduction of the corresponding ketone precursor. This method not only improved the overall yield (up to 85%) but also significantly reduced the environmental impact compared to traditional metal-catalyzed asymmetric hydrogenation methods.
Pharmacokinetic studies of (4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol derivatives have revealed interesting metabolic profiles. A 2024 study in Drug Metabolism and Disposition identified the major metabolic pathways as glucuronidation at the hydroxyl group and sulfoxidation of the thioether moiety. Importantly, the (4S)-configuration was found to confer greater metabolic stability compared to its (4R)-counterpart, with a plasma half-life of approximately 8 hours in rodent models.
Looking forward, several pharmaceutical companies have included (4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol derivatives in their preclinical pipelines. Current research directions include exploring its potential in neurodegenerative diseases, given its ability to modulate protein aggregation pathways, as well as in oncology, where its HDAC inhibitory activity may be leveraged for combination therapies. The compound's versatility as a building block for diverse therapeutic targets continues to make it a valuable subject of ongoing research in chemical biology and drug discovery.
135711-13-6 ((4S)-3,4-dihydro-2H-1-benzothiopyran-4-ol) 関連製品
- 40316-60-7(3,4-dihydro-2H-1-benzothiopyran-4-ol)
- 1805971-37-2(Ethyl 5-cyano-3-(difluoromethyl)-4-methoxypyridine-2-carboxylate)
- 1804495-64-4(2-Chloro-4-(difluoromethyl)-5-methoxypyridine-3-carbonyl chloride)
- 630423-49-3(1,4-DIOXINO[2,3-F]ISOQUINOLIN-7(8H)-ONE, 2,3-DIHYDRO-)
- 1392879-24-1(3-Methoxyazetidine-3-carboxylic acid)
- 1361708-55-5(3-(Aminomethyl)-4-(difluoromethyl)-5-methoxypyridine-2-acetonitrile)
- 2309122-41-4(8-(tert-butoxy)carbonyl-8-azabicyclo3.2.1oct-2-ene-2-carboxylic acid)
- 2138132-55-3(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-sulfonyl fluoride)
- 2172527-98-7(6-(azidomethyl)-2-methyl-2-(pentafluoroethyl)-1,4-dioxane)
- 946204-76-8(2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy-N-(4-fluoro-3-nitrophenyl)acetamide)




